

1-Chloro-5-methylisoquinoline molecular structure and IUPAC name

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Compound of Interest

Compound Name: **1-Chloro-5-methylisoquinoline**

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An In-Depth Technical Guide to **1-Chloro-5-methylisoquinoline**

Abstract

This technical guide provides a comprehensive overview of **1-Chloro-5-methylisoquinoline**, a key heterocyclic building block in medicinal chemistry and organic synthesis. We delve into its core molecular structure, systematic nomenclature, and physicochemical properties. This document outlines a robust, field-proven synthetic methodology, grounded in established chemical principles, and presents a framework for its analytical characterization using modern spectroscopic techniques. The rationale behind experimental design and the interpretation of analytical data are emphasized to provide a self-validating protocol for researchers. This guide is intended for professionals in drug development and chemical research who require a deep, practical understanding of this versatile synthetic intermediate.

Chemical Identity and Molecular Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure. **1-Chloro-5-methylisoquinoline** is a substituted aromatic heterocycle based on the isoquinoline core.

1.1. IUPAC Name and Registration

- IUPAC Name: **1-chloro-5-methylisoquinoline**^[1]

- CAS Number: 24188-79-2[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₀H₈ClN[\[1\]](#)[\[3\]](#)[\[4\]](#)

1.2. Molecular Structure

The structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring. A chlorine atom is substituted at the C1 position of the isoquinoline ring, and a methyl group is at the C5 position.

Caption: Molecular structure of **1-Chloro-5-methylisoquinoline**.

1.3. Physicochemical Properties

A summary of key computed and experimental properties is crucial for experimental planning, including solvent selection and reaction condition optimization.

Property	Value	Source
Molecular Weight	177.63 g/mol	[1] [3]
Monoisotopic Mass	177.0345270 Da	[1]
Boiling Point	308.6 ± 22.0 °C (Predicted)	[2]
Physical Form	Solid	
XLogP3	3.4	[1]
Hydrogen Bond Donors	0	[3]
Hydrogen Bond Acceptors	1	[3]

Synthesis Protocol and Mechanistic Insight

The preparation of 1-chloro-isoquinolines is commonly achieved from the corresponding isoquinoline N-oxides. This approach provides a reliable and scalable route. The protocol described below is a representative method adapted from established procedures for similar substituted isoquinolines[\[5\]](#)[\[6\]](#).

2.1. Experimental Protocol: Synthesis from 5-Methylisoquinoline N-oxide

This two-step process involves the initial oxidation of the parent heterocycle followed by chlorination.

Step 1: N-Oxidation of 5-Methylisoquinoline

- Dissolve 5-methylisoquinoline (1 equivalent) in glacial acetic acid.
- Cool the solution to 0-5°C in an ice bath.
- Add hydrogen peroxide (30% aq. solution, 1.5 equivalents) dropwise, maintaining the internal temperature below 10°C.
- After addition, allow the mixture to warm to room temperature and stir for 24 hours.
- Monitor reaction completion via Thin Layer Chromatography (TLC).
- Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methylisoquinoline N-oxide.

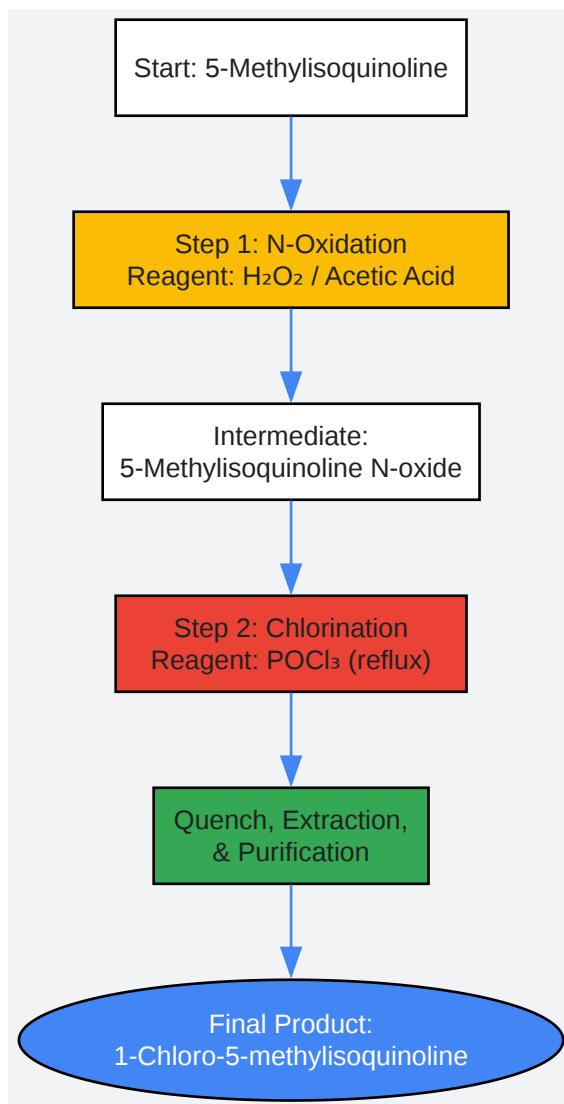
Step 2: Chlorination of 5-Methylisoquinoline N-oxide

- To the crude 5-methylisoquinoline N-oxide, add phosphorus oxychloride (POCl_3 , 5-10 equivalents) as both the reagent and solvent.
- Reflux the mixture with stirring for 1-2 hours. The reaction progress should be monitored by TLC.
- After cooling to room temperature, carefully quench the excess POCl_3 by slowly pouring the reaction mixture onto crushed ice.
- Basify the acidic solution with a cold aqueous solution of sodium hydroxide or sodium carbonate to $\text{pH} > 8$.

- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure **1-Chloro-5-methylisoquinoline**.

2.2. Causality and Mechanistic Rationale

The choice of phosphorus oxychloride (POCl_3) is critical. The N-oxide oxygen atom acts as a nucleophile, attacking the phosphorus center of POCl_3 . This forms an adduct which, after rearrangement and elimination, introduces a chlorine atom at the C1 position—a position highly activated by the electron-withdrawing nature of the positively charged nitrogen in the intermediate. This mechanism is a variation of the Reissert reaction conditions.



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Caption: Synthetic workflow for **1-Chloro-5-methylisoquinoline**.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity and purity. While a dedicated public spectral database for this specific compound is sparse, its structure can be unequivocally confirmed by predicting the expected outcomes from standard analytical techniques.

3.1. Mass Spectrometry (MS)

- Technique: Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation patterns.
- Expected Data:
 - Molecular Ion (M^+): A prominent molecular ion peak should be observed at $m/z \approx 177$.
 - Isotopic Pattern: Due to the presence of chlorine, a characteristic $M+2$ peak should be observed at $m/z \approx 179$ with an intensity of approximately one-third of the M^+ peak, corresponding to the natural abundance of the ^{37}Cl isotope. This isotopic signature is a crucial validation point.
 - Fragmentation: Common fragmentation pathways may include the loss of a chlorine radical ($\text{Cl}\cdot$) or hydrogen cyanide (HCN) from the heterocyclic ring.

3.2. Infrared (IR) Spectroscopy

- Technique: IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
- Expected Data:
 - $\sim 3050\text{-}3100\text{ cm}^{-1}$: C-H stretching vibrations from the aromatic rings.
 - $\sim 2920\text{-}2980\text{ cm}^{-1}$: C-H stretching from the methyl (CH_3) group.
 - $\sim 1580\text{-}1650\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the isoquinoline ring system.
 - $\sim 1000\text{-}1100\text{ cm}^{-1}$: C-Cl stretching vibration.
 - The region below 1500 cm^{-1} will contain complex fingerprint vibrations useful for comparison against a known standard.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Technique: ^1H and ^{13}C NMR are the most powerful tools for elucidating the precise atomic connectivity of the molecule.

- Expected ^1H NMR Data (in CDCl_3 , chemical shifts δ in ppm):
 - Aromatic Protons (5H): The five protons on the bicyclic ring system will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. Their exact shifts and coupling patterns (doublets, triplets, or multiplets) will depend on their position relative to the nitrogen, chlorine, and methyl substituents. The proton at C8 is often shifted downfield due to its proximity to the nitrogen lone pair.
 - Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group will appear upfield, likely in the range of δ 2.4-2.7 ppm. The singlet nature indicates no adjacent protons.
- Expected ^{13}C NMR Data (in CDCl_3 , chemical shifts δ in ppm):
 - Aromatic Carbons (9 carbons): Multiple signals will be present in the δ 120-155 ppm range. The carbon bearing the chlorine (C1) will be significantly affected and its chemical shift will be a key identifier.
 - Quaternary Carbons: The spectrum will show several quaternary carbons (those without attached protons), including C1, C5, and the bridgehead carbons, which can be confirmed using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
 - Methyl Carbon (1 carbon): A signal in the upfield region, typically δ 15-25 ppm, will correspond to the methyl group carbon.

Applications in Research and Drug Development

1-Chloro-5-methylisoquinoline is not merely a laboratory curiosity; it is a valuable intermediate in the synthesis of more complex molecules. Its structure is a privileged scaffold in medicinal chemistry.

The chlorine atom at the C1 position is a versatile synthetic handle. It can be readily displaced by various nucleophiles (e.g., amines, alcohols, thiols) in nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$) reactions. This allows for the facile introduction of diverse functional groups, making it an ideal building block for creating libraries of compounds for drug discovery screening. It is specifically noted as an intermediate in the development of isoquinoline-based drugs with potential antitumor, antimicrobial, and anti-inflammatory activities^[2].

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

- GHS Hazard Statements: Based on available data, **1-Chloro-5-methylisoquinoline** is classified with the following warnings[1]:
 - H303: May be harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling Recommendations:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust and contact with skin and eyes.
 - Store in a cool, dry place away from incompatible materials[2].

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